N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring both pyrrolopyridine and benzo[c][1,2,5]thiadiazole groups
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for complex molecular architectures, facilitating the study of reaction mechanisms and new synthetic pathways.
Biology: Its bioactive properties are of interest in medicinal chemistry, where analogs are evaluated for potential pharmaceutical applications, including anti-cancer and anti-microbial activities.
Medicine: While not yet a mainstream pharmaceutical, its derivatives are investigated for their therapeutic potential, especially targeting specific enzymes or pathways in disease models.
Industry: In material science, the compound’s electronic properties are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step processes. These include:
Condensation reactions to form the pyrrolo[3,4-b]pyridine core.
Coupling reactions to introduce the benzo[c][1,2,5]thiadiazole moiety.
Amidation to attach the carboxamide group under controlled conditions.
Key reagents and conditions often include transition metal catalysts, such as palladium, and specific organic solvents, like DMF (Dimethylformamide), under nitrogen atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production may leverage continuous flow chemistry to ensure higher yields and scalability. Using automated reactors, parameters such as temperature, pressure, and reaction time can be tightly controlled to optimize product formation and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation reactions, where the presence of electron-withdrawing groups facilitates oxidation.
Reduction reactions, often requiring hydrogenation catalysts.
Substitution reactions, particularly nucleophilic substitutions due to the electron-deficient nature of the heterocyclic rings.
Common Reagents and Conditions: Reagents like hydrides (for reduction), oxidizing agents (such as potassium permanganate), and nucleophiles (like amines) are commonly used. Conditions vary but often include mild temperatures and inert atmospheres to preserve the integrity of the compound.
Major Products: Reaction with different reagents can yield a variety of products:
Oxidation might result in more oxidized derivatives.
Reduction can lead to partially or fully reduced products.
Substitution reactions can introduce functional groups at specific positions on the heterocyclic rings.
Mechanism of Action
The biological effects of this compound are often mediated through its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by fitting into their active sites, altering their activity. Pathways influenced by these interactions include cell signaling and metabolic pathways crucial for disease progression.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d][1,2,3]triazole-5-carboxamide
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]oxadiazole-5-carboxamide
Highlighting Uniqueness:
This compound's blend of a complex heterocyclic structure and diverse reactivity makes it a fascinating subject for ongoing research in multiple fields.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-14(9-3-4-11-12(8-9)20-25-19-11)18-6-7-21-15(23)10-2-1-5-17-13(10)16(21)24/h1-5,8H,6-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWRSDVRCCZVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC4=NSN=C4C=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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